molecular formula C12H11FN2O2 B1212301 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

Cat. No. B1212301
M. Wt: 234.23 g/mol
InChI Key: XXHZZFPPMBYCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one is a member of beta-carbolines.

Scientific Research Applications

Antioxidant and Cytotoxic Properties

  • Research has shown that derivatives of 6-methoxytetrahydro-β-carboline, similar in structure to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, exhibit moderate antioxidant properties. These derivatives, produced via the Maillard reaction, demonstrate potential in generating β-carboline antioxidants with varying degrees of cytotoxicity on non-tumorous cell lines (Goh et al., 2015).

Optimization of Reaction Conditions

  • The Maillard reaction, used to synthesize 6-methoxy-tetrahydro-β-carboline derivatives, was optimized for conditions like temperature and time to achieve high yields. Mass spectrometry played a crucial role in characterizing these compounds and understanding their mass fragmentation patterns (Goh et al., 2015).

Neuroleptic Properties

  • A compound structurally similar to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one displayed neuroleptic-like activity in an animal model. This highlights the potential of such compounds in neurological applications (Welch et al., 1980).

Synthesis and Characterization

  • The synthesis of harmine derivatives, which share structural similarities with 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, has been explored. These syntheses involve reactions with hydrazine hydrate and aromatic aldehydes, contributing to the understanding of the chemical behavior and properties of these compounds (Amanzhan et al., 2020).

Potential in Drug Synthesis

  • The development of drug candidates involving similar compounds has been reported, emphasizing the role of such structures in facilitating neurotransmission and their relevance in antidepressant drug development (Anderson et al., 1997).

Anticancer Activity

  • Investigations into the anticancer activity of coumarins with indole moieties, closely related to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, have been conducted. Such compounds exhibit significant antimitotic activity, particularly against specific cancer cell lines (Galayev et al., 2015).

properties

Product Name

7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

7-fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H11FN2O2/c1-17-10-4-7-6-2-3-14-12(16)11(6)15-9(7)5-8(10)13/h4-5,15H,2-3H2,1H3,(H,14,16)

InChI Key

XXHZZFPPMBYCIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NCC3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-[(3-fluoro-4-methoxyphenyl)hydrazinylidene]piperidin-2-one (a mixture of E and Z isomers) (2.45 g) and formic acid (25.0 mL) was stirred at 100° C. for 1 hour. The reaction mixture was cooled to room temperature, and then water (40.0 mL) was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The insoluble materials were separated by filtration, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=10:0 to 10:1) to obtain 7-fluoro-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (780 mg) as a brown solid.
Name
3-[(3-fluoro-4-methoxyphenyl)hydrazinylidene]piperidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Reactant of Route 2
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7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Reactant of Route 3
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Reactant of Route 4
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Reactant of Route 5
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Reactant of Route 6
Reactant of Route 6
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

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